molecular formula C14H22O B13756011 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one CAS No. 72928-23-5

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one

Cat. No.: B13756011
CAS No.: 72928-23-5
M. Wt: 206.32 g/mol
InChI Key: AAKUUHILWZWNCL-UHFFFAOYSA-N
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Description

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one is a chemical compound with a complex structure that includes a cyclohexene ring substituted with methyl and butenyl groups.

Preparation Methods

The synthesis of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

Properties

CAS No.

72928-23-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-10(2)5-7-13-9-14(12(4)15)8-6-11(13)3/h5-6,13-14H,7-9H2,1-4H3

InChI Key

AAKUUHILWZWNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1CC=C(C)C)C(=O)C

Origin of Product

United States

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